molecular formula C15H20FNO2 B8342475 tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate

tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate

Cat. No. B8342475
M. Wt: 265.32 g/mol
InChI Key: AVOPMFHWHNEDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate is a useful research compound. Its molecular formula is C15H20FNO2 and its molecular weight is 265.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

tert-butyl N-[(3-cyclopropyl-4-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-10-4-7-13(16)12(8-10)11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H,17,18)

InChI Key

AVOPMFHWHNEDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2, a toluene (4.70 mL)/water (0.235 mL) solution of tert-butyl 3-bromo-4-fluorobenzylcarbamate (0.300 g, 0.986 mmol) was treated with potassium phosphate tribasic (0.733 g, 3.45 mmol), cyclopropylboronic acid (0.110 g, 1.282 mmol), and tricyclohexenylphosphene (0.028 g, 0.099 mmol) in was added palladium(II) acetate (0.011 g, 0.049 mmol). The reaction was stirred at 100° C. for 3 h. The solution was diluted with water (15 mL) then extracted with ethyl acetate (2×15 mL). The organic extracts were combined, washed with brine (20 mL), then dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (Biotage flash chromatography system; 60 g SiO2; 0-20% ethyl acetate:hexane over 900 mL) to give the title compound as a white crystalline solid (0.230 g, 88% yield). 1H NMR (500 MHz, CDCl3) δ: 6.98-7.05 (1 H, m), 6.90-6.97 (1 H, m), 6.79 (1 H, dd, J=7.02, 1.53 Hz), 4.75 (1 H, brs), 4.21 (2 H, d, J=5.49 Hz), 2.02-2.09 (1 H, m), 1.45 (9 H, s), 0.93-1.01 (2 H, m), 0.66-0.75 (2 H, m).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.733 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.235 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.011 g
Type
catalyst
Reaction Step Three
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.